
(2E)-2-(4-methylpent-3-enylidene)butanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(4-methylpent-3-enylidene)butanedial, also known as 4-Hydroxy-2-Nonenal (HNE), is a highly reactive aldehyde that is produced during lipid peroxidation. HNE is a toxic metabolite that has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. However, recent research has also shown that HNE has potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Dioxaspiro Decanes : The compound has been used as a synthon in the synthesis of 1,7-dioxaspiro[4.5]decanes, showing its utility in organic synthesis (Alonso, Meléndez, Soler, & Yus, 2006).
Formation of Inclusion Compounds : It is involved in the formation of inclusion compounds with 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, indicating its role in crystallography and materials science (Ermer & Lindenberg, 1991).
Catalysis in Organic Reactions : The compound has been utilized in asymmetric hydroformylation of unsaturated esters, demonstrating its application in catalysis and asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).
Natural Product Chemistry : Its role in the natural product chemistry of the mold mite Tyrophagus putrescentiae was studied, highlighting its occurrence in nature and potential for bioactive compound research (Leal, Kuwahara, & Suzuki, 1989).
Matrix for Mass Spectrometry : Used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry, indicating its utility in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
Synthesis of Perhydropyrano Pyrans : Involved in the synthesis of cis-perhydropyrano[2,3-b]pyrans, showing its versatility in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2005).
Biomedical and Biological Applications
Anti-Cancer Activity : The compound has been studied for its anti-cancer activity, indicating its potential in medicinal chemistry (Ji, Ren, & Xu, 2010).
Enantioselective Synthesis : Used in chiral hydrogen bond donor catalysts for enantioselective aminations of 1,3-dicarbonyl compounds, relevant for pharmaceutical synthesis (Kumar, Ghosh, & Gladysz, 2016).
Polymerization : The compound has been used in the polymerization of cyclic dienes derived from natural monoterpenes, suggesting applications in polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
Energy and Environmental Applications
Production of Biofuels : It has been used in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001).
Gasoline and Solvent Production : Involved in the production of sustainable gasoline blending components, diesel oxygenates, and industrial solvents from 2,3-butanediol (Harvey, Merriman, & Quintana, 2016).
Eigenschaften
CAS-Nummer |
121362-23-0 |
|---|---|
Produktname |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
Molekularformel |
C10H8ClN3OS |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
InChI |
InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4-5,7-8H,3,6H2,1-2H3/b10-5+ |
InChI-Schlüssel |
WFMDNHSSEXHQAN-BJMVGYQFSA-N |
Isomerische SMILES |
CC(=CC/C=C(\CC=O)/C=O)C |
SMILES |
CC(=CCC=C(CC=O)C=O)C |
Kanonische SMILES |
CC(=CCC=C(CC=O)C=O)C |
Synonyme |
2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


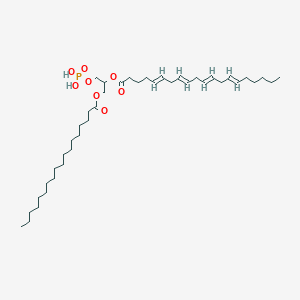
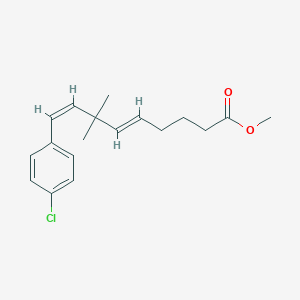

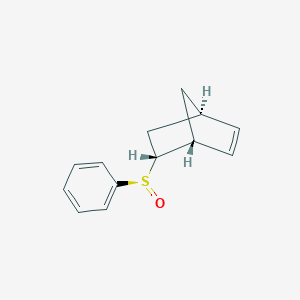
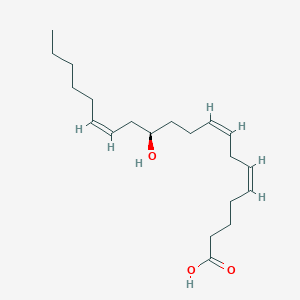
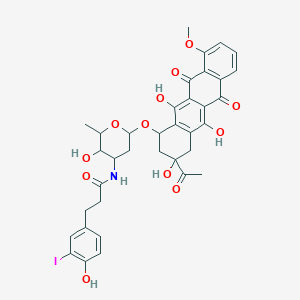

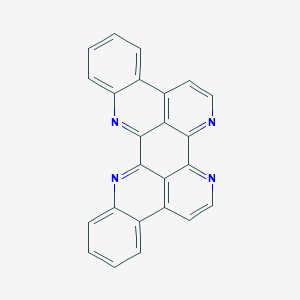
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

